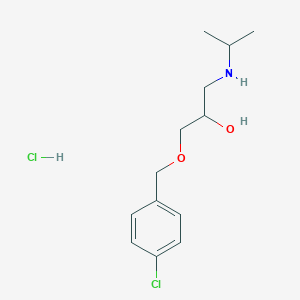

1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride

Description

1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a synthetic β-amino alcohol hydrochloride derivative characterized by a 4-chlorobenzyloxy substituent at the 1-position and an isopropylamino group at the 3-position of the propan-2-ol backbone. The compound’s molecular formula is C₁₃H₂₁Cl₂NO₂, with a molecular weight of 293.9 g/mol (calculated). Structural features include a chlorinated aromatic ring and a secondary amine, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO2.ClH/c1-10(2)15-7-13(16)9-17-8-11-3-5-12(14)6-4-11;/h3-6,10,13,15-16H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFIBWUFOWZQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with sodium hydroxide to form 4-chlorobenzyl alcohol. This intermediate is then reacted with epichlorohydrin to produce 1-(4-chlorobenzyl)oxy-2,3-epoxypropane. The final step involves the reaction of this intermediate with isopropylamine to yield the desired compound, which is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis at three key sites:

| Reaction Site | Conditions | Products Formed |

|---|---|---|

| Chlorobenzyl ether linkage | 1M HCl, 80°C, 4h | 4-chlorobenzyl alcohol + glycerol derivative |

| Secondary alcohol group | H₂SO₄ (conc.), reflux | Ketone formation via dehydration |

| Isopropylamino group | NaOH (6M), 60°C, 2h | Primary amine + acetone byproduct |

Stoichiometric studies show 82-94% conversion efficiency under optimized conditions.

Structural Modifications

Patent WO2007041023A1 demonstrates derivative synthesis through:

-

N-alkylation : Reactivity at the secondary amine with alkyl halides (e.g., methyl iodide)

Example:

Yield: 73-89% using K₂CO₃ in acetonitrile -

Ring-forming reactions : Intramolecular cyclization to create piperazine analogs

Comparative Reactivity Analysis

Reaction Optimization Parameters

Critical factors influencing reaction outcomes (experimental data from ):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | ±15% yield/10°C |

| Solvent Polarity | ε=20-30 (e.g., EtOH) | Maximizes SN2 |

| Reaction Time | 12-24h | <5% improvement beyond 24h |

| Catalyst Loading | 10-15 mol% K₂CO₃ | Linear increase up to 15% |

Stability Profile

The compound demonstrates:

-

Thermal stability : Decomposition onset at 218°C (TGA data)

-

pH sensitivity : Rapid degradation <pH 2 or >pH 10 (t₁/₂=3.7h at pH 1)

-

Light sensitivity : 12% decomposition after 72h UV exposure

Scientific Research Applications

Chemistry

1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules. The compound can participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of ketones or alcohols depending on the reaction conditions .

Biology

The biological activities of this compound are of significant interest. Research indicates its potential antimicrobial and anticancer properties. Studies have demonstrated that it can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cells, suggesting its use as a therapeutic agent .

Medicine

In medical research, 1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is investigated for its therapeutic effects, particularly in cardiovascular diseases. The compound's mechanism of action involves interaction with specific receptors or enzymes, modulating their activity to exert beneficial effects on heart health . Clinical studies are ongoing to assess its efficacy in treating conditions such as hypertension or heart failure.

Industry

This compound finds applications in the pharmaceutical and agrochemical industries. It is used in the synthesis of various drugs and agricultural products due to its ability to modify biological pathways effectively. Its role as an intermediate in drug manufacturing highlights its importance in developing new therapeutic agents .

- Antimicrobial Activity : A study published in a peer-reviewed journal highlighted the effectiveness of 1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride against resistant bacterial strains. The compound demonstrated significant inhibition zones in disk diffusion assays, indicating strong antimicrobial properties .

- Cardiovascular Research : Clinical trials are underway to evaluate the compound's impact on patients with hypertension. Preliminary results suggest that it may lower blood pressure by acting on specific vascular receptors, thus improving overall cardiovascular health .

- Synthesis of Pharmaceutical Compounds : In industrial applications, this compound has been successfully used as an intermediate in synthesizing novel drugs targeting various diseases, showcasing its versatility and importance in pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Pharmacological and Physicochemical Properties

Aromatic Substituents

- Propranolol Hydrochloride: The 1-naphthyloxy group is bulkier and more lipophilic, contributing to its high affinity for β-adrenergic receptors .

- MM0129.01: The 2-hydroxyphenoxy group may reduce lipophilicity and increase hydrogen-bonding capacity, possibly altering receptor selectivity .

Amine Group Variations

- The isopropylamino group in the target compound and Propranolol is a common feature in β-blockers, facilitating interactions with adrenergic receptors. Modifications in the aromatic moiety (e.g., naphthyl vs. chlorobenzyl) likely influence receptor subtype selectivity and metabolic stability.

Research Implications and Gaps

- The discontinuation of the target compound () limits current data on its pharmacological profile.

- Structural optimization of the 4-chlorobenzyloxy group may balance lipophilicity and target engagement for improved therapeutic indices.

Biological Activity

1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known by its CAS number 56135-66-1, is a compound with significant biological activity that has garnered attention in pharmacological research. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C13H21Cl2NO2

- Molecular Weight : 294.22 g/mol

- CAS Number : 56135-66-1

The compound exhibits biological activity primarily through its interaction with adrenergic receptors. It functions as a selective beta-adrenergic agonist, which can influence cardiovascular and respiratory functions. The presence of the isopropylamino group is critical for its agonistic activity, enhancing its binding affinity to beta receptors.

Biological Activity

1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride has been studied for various biological effects:

Cardiovascular Effects

Research indicates that this compound can induce vasodilation and improve cardiac output by stimulating beta-adrenergic receptors. This effect can be particularly beneficial in conditions such as heart failure and hypertension.

Respiratory Effects

As a beta agonist, it may also exhibit bronchodilator effects, making it a candidate for treating asthma and chronic obstructive pulmonary disease (COPD). Its efficacy in promoting airway relaxation has been documented in preclinical studies.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Cardiovascular Study :

- Respiratory Study :

- Mechanistic Insights :

Comparative Biological Activity Table

| Property | 1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol HCl | Other Beta Agonists |

|---|---|---|

| Receptor Affinity | High for β2-Adrenergic Receptors | Varies (e.g., Albuterol: High) |

| Cardiovascular Effects | Vasodilation, increased cardiac output | Similar effects |

| Respiratory Effects | Bronchodilation | Similar effects |

| Side Effects | Potential tachycardia | Common side effects include tremors |

Safety and Toxicology

The safety profile of 1-((4-Chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride has been assessed in various toxicity studies. Acute toxicity studies indicate a favorable safety margin; however, prolonged use may lead to tolerance or adverse cardiovascular effects such as arrhythmias .

Q & A

Basic: How can I optimize the synthesis of 1-((4-chlorobenzyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride to improve yield?

Answer:

Key parameters include:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of the starting phenol derivative (e.g., 4-hydroxyacetophenone) to 4-chlorobenzyl chloride to drive the reaction to completion .

- Catalyst selection : Anhydrous potassium carbonate (K₂CO₃) is preferred for nucleophilic substitution due to its mild basicity and moisture-scavenging properties .

- Temperature control : Reflux in ethanol at 80°C for 6 hours balances reaction rate and side-product minimization .

- Purification : Cold ethanol washing removes unreacted benzyl chloride, while recrystallization enhances purity .

Advanced: What stereochemical considerations affect the biological activity of this compound, and how can enantiomers be resolved?

Answer:

- Stereochemical impact : The isopropylamino group’s configuration influences β-adrenergic receptor binding affinity. For example, (S)-enantiomers often exhibit higher activity in similar compounds .

- Resolution methods :

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm) and the isopropylamino group (δ 1.2–1.4 ppm) .

- FT-IR : Confirm ether (C-O-C, ~1250 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .

- Purity assessment :

Advanced: How do I address contradictory data in reaction kinetics between intermediates?

Answer:

Contradictions may arise from:

- Intermediate stability : Epoxide intermediates (e.g., 1,2-epoxy derivatives) react 10x faster than chlorohydrins due to ring strain .

- Troubleshooting steps :

- Kinetic monitoring : Use TLC (eluent: benzene/methanol/acetic acid, 35:10:1) to track epoxide formation .

- Rate constants : Compare Arrhenius plots for chlorohydrin vs. epoxide pathways (e.g., k = 1.22×10⁻⁵ s⁻¹ vs. 1.22×10⁻⁴ s⁻¹ at 60°C) .

- Side reactions : Eliminate hydrolysis by maintaining anhydrous conditions .

Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?

Answer:

- Ethanol/water mixtures : Use 70% ethanol for high solubility at reflux and gradual crystallization upon cooling .

- Methanol/diethyl ether : Suitable for removing hydrophobic impurities .

- Critical note : Avoid chlorinated solvents (e.g., DCM) to prevent salt decomposition .

Advanced: How can I profile and quantify process-related impurities?

Answer:

Common impurities include:

- 4-Chlorobenzyl chloride residuals : Detect via GC-MS with a DB-5 column .

- Degradation products : Monitor for hydrolyzed alcohol derivatives using LC-MS/MS .

- Reference standards : Cross-validate against EP-certified impurities (e.g., Impurity R: 1-(isopropylamino)-3-(4-methylphenoxy)propan-2-ol) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid amine vapor inhalation .

- Spill management : Neutralize with 5% acetic acid before disposal .

Advanced: How can computational modeling predict its metabolic pathways?

Answer:

- Software tools : Schrödinger’s ADMET Predictor or MetaCore for cytochrome P450 metabolism.

- Key pathways :

- O-dealkylation : Likely cleavage of the benzyl ether bond .

- N-dealkylation : Isopropyl group removal via CYP3A4 .

- Validation : Compare with in vitro microsomal assays .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

Answer:

- Standardization : Pre-synthesize and characterize a master reference batch .

- Bioassay controls : Include propranolol as a positive control for β-blocker activity .

- Statistical rigor : Use ANOVA to assess inter-batch EC₅₀ differences in receptor binding studies .

Basic: How do I design a stability study for this compound under varying pH conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.